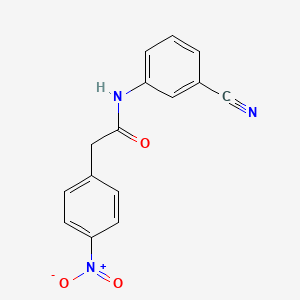![molecular formula C18H20ClN5 B5881329 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)
1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2 and GSK3β enzymes. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by inhibiting GSK3β, which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CDK2 and GSK3β enzymes. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by inhibiting GSK3β, which is involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its potency as an enzyme inhibitor. This allows for the study of the effects of CDK2 and GSK3β inhibition on various disease processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research involving 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is the development of more potent and selective inhibitors of CDK2 and GSK3β enzymes. Another direction is the investigation of the potential therapeutic uses of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted on the potential use of this compound in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One of the most commonly used methods is the reaction of 4-chlorobenzaldehyde with cyclohexanone to form 4-chlorocyclohexylideneacetone. This intermediate is then reacted with guanidine to form the corresponding pyrazole. The final step involves the reaction of the pyrazole with methylamine to yield the desired compound.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), which are involved in various disease processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexyl-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-23(14-5-3-2-4-6-14)17-16-11-22-24(18(16)21-12-20-17)15-9-7-13(19)8-10-15/h7-12,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHGIOGHAIPPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)


![N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
